molecular formula C12H10 B1218179 2-Vinylnaphthalene CAS No. 827-54-3

2-Vinylnaphthalene

Cat. No.: B1218179
CAS No.: 827-54-3
M. Wt: 154.21 g/mol
InChI Key: KXYAVSFOJVUIHT-UHFFFAOYSA-N
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Description

2-Vinylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a naphthalene ring substituted with a vinyl group at the second position. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties.

Safety and Hazards

2-Vinylnaphthalene is harmful if swallowed or inhaled. It causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Vinylnaphthalene plays a role in various biochemical reactions, particularly in polymerization processes. It interacts with enzymes and proteins involved in these reactions. For instance, it undergoes cationic polymerization, a process facilitated by specific catalysts and enzymes . The interaction with these biomolecules is crucial for the formation of polymers with desired properties. Additionally, this compound can form copolymers with other monomers, influencing the biochemical properties of the resulting materials .

Cellular Effects

The effects of this compound on cells and cellular processes are multifaceted. It can influence cell function by interacting with cellular membranes and proteins. This compound has been shown to affect cell signaling pathways, potentially altering gene expression and cellular metabolism . The presence of this compound in cellular environments can lead to changes in the structural integrity of cell membranes, impacting various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can participate in enzyme inhibition or activation, depending on the specific biochemical context . The vinyl group in this compound allows it to form covalent bonds with certain enzymes, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but its degradation can occur under specific environmental factors . Long-term exposure to this compound has been observed to affect cellular function, with potential implications for in vitro and in vivo studies. The stability and degradation of this compound are important considerations for its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact becomes significant only above certain concentrations. Understanding these dosage effects is crucial for evaluating the safety and efficacy of this compound in biomedical applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation The metabolic flux of this compound can influence the levels of various metabolites, impacting overall cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments. The distribution of this compound can affect its biochemical activity and the overall cellular response to this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications This compound can be directed to specific compartments or organelles, where it exerts its biochemical effects

Chemical Reactions Analysis

2-Vinylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cationic Polymerization: Catalysts like titanium tetrachloride in dichloromethane.

    Photopolymerization: UV irradiation in the presence of a mercury lamp.

    Radical Polymerization: Copper-based catalysts and activated haloalkanes.

Major Products:

    Polymers: Poly(this compound) and its copolymers.

    Cyclodimers: Formed during photopolymerization.

Comparison with Similar Compounds

2-Vinylnaphthalene can be compared with other vinyl-substituted aromatic compounds:

    1-Vinylnaphthalene: Similar to this compound but with the vinyl group at the first position.

    Vinylbenzene (Styrene): A simpler vinyl-substituted aromatic compound.

    Vinylpyridine: Another vinyl-substituted aromatic compound used in polymer chemistry.

Uniqueness: this compound’s unique combination of a naphthalene ring and a vinyl group provides it with distinct electronic properties, making it valuable in applications requiring high refractive indices and low dielectric losses .

Properties

IUPAC Name

2-ethenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYAVSFOJVUIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

28406-56-6
Record name Poly(2-vinylnaphthalene)
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URL https://commonchemistry.cas.org/detail?cas_rn=28406-56-6
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DSSTOX Substance ID

DTXSID70862435
Record name 2-Vinylnaphthalene
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Molecular Weight

154.21 g/mol
Source PubChem
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Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 2-Vinylnaphthalene
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CAS No.

827-54-3, 28406-56-6
Record name 2-Vinylnaphthalene
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Record name 2-Vinylnaphthalene
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Record name NSC177870
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Record name 2-Vinylnaphthalene
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Record name 2-vinylnaphthalene
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Record name 2-VINYLNAPHTHALENE
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Synthesis routes and methods

Procedure details

The crude hydrogenated product may therefore be treated to recover the desired methylnaphthyl carbinol in a relatively pure form. This may be effected by distilling the crude hydrogenation product at a pressure sufficiently below atmospheric to give a temperature below that which substantial dehydration of the methylnaphthyl carbinol takes place. Alternatively, it has been found that 2-methylnaphthyl carbinol which is produced can be dehydrated in the presence of 1-acetonaphthalene to yield 2-vinylnaphthalene. The 1-acetonaphthalene remains unreacted.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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